molecular formula C10H8ClNO B1430518 7-Chloro-8-methoxyquinoline CAS No. 36748-98-8

7-Chloro-8-methoxyquinoline

Cat. No.: B1430518
CAS No.: 36748-98-8
M. Wt: 193.63 g/mol
InChI Key: ZFTMTIVCKWFDRK-UHFFFAOYSA-N
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Description

7-Chloro-8-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The presence of a chlorine atom at the 7th position and a methoxy group at the 8th position in the quinoline ring imparts unique chemical properties to this compound, making it a compound of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

7-Chloro-8-methoxyquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit proteasomal activity in cultured human cancer cells when mixed with copper

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to suppress tumor growth in high-copper-containing human tumor xenografts, indicating its potential as an anti-cancer agent . Additionally, this compound’s impact on proteasomal activity can lead to the accumulation of damaged proteins, thereby affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s ability to inhibit proteasomal activity is a key aspect of its mechanism of action . By binding to the proteasome, this compound prevents the degradation of proteins, leading to the accumulation of damaged or unneeded proteins within the cell. This inhibition can trigger cellular stress responses and potentially lead to cell death, making it a promising candidate for cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects. Understanding the dosage threshold is essential for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The primary biotransformation pathways include hydrolysis, oxidation, and hydroxylation . These metabolic processes are crucial for the compound’s elimination and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methoxyquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of a dehydrogenation reagent and an organic solvent . The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-8-methoxyquinoline is unique due to the presence of both a chlorine atom and a methoxy group, which impart distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

7-chloro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTMTIVCKWFDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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